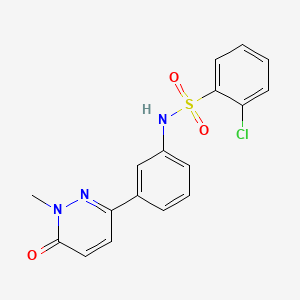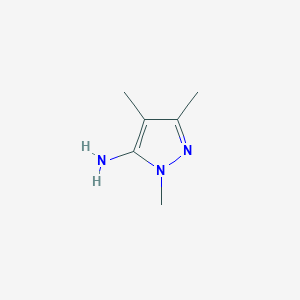
4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide” is a brominated derivative of morpholine. Morpholine is a common heterocyclic amine featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “4-(2-Bromoethyl)phenol” have been synthesized via nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .Wissenschaftliche Forschungsanwendungen
Application in Ionic Liquids Synthesis
- Summary of the Application: The compound “4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine” is synthesized as a precursor for ionic liquids . Ionic liquids, often referred to as “liquid salts,” have unique properties and versatile applications, making them valuable in various fields, such as chemistry, engineering, and materials science .
- Methods of Application or Experimental Procedures: The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .
- Results or Outcomes: The compound was synthesized in near quantitative yields . This synthesis opens up new avenues for innovative research and has the potential to revolutionize numerous cleaner and waste-reducing industrial processes .
Application in Organic Synthesis
- Summary of the Application: Compounds like “4-(2-Bromoethyl)benzoic Acid” and “4-(2-Bromoethyl)phenol” are often used as building blocks in the synthesis of complex organic molecules .
- Methods of Application or Experimental Procedures: These compounds can be used in various organic reactions, including nucleophilic substitutions, coupling reactions, and others .
- Results or Outcomes: The use of these compounds in organic synthesis allows for the creation of a wide range of complex organic molecules, which can have applications in various fields, including pharmaceuticals, materials science, and others .
Application in Industrial Processes
- Summary of the Application: “(2-Bromoethyl)benzene” acts as an intermediate in industrial processes .
- Methods of Application or Experimental Procedures: This compound can be used in various industrial processes, including the synthesis of other chemicals, materials, and products .
- Results or Outcomes: The use of this compound in industrial processes can lead to the production of a wide range of products, contributing to various sectors of the economy .
Application in Organic Synthesis
- Summary of the Application: Compounds like “4-(2-Bromoethyl)benzoic Acid” and “4-(2-Bromoethyl)phenol” are often used as building blocks in the synthesis of complex organic molecules .
- Methods of Application or Experimental Procedures: These compounds can be used in various organic reactions, including nucleophilic substitutions, coupling reactions, and others .
- Results or Outcomes: The use of these compounds in organic synthesis allows for the creation of a wide range of complex organic molecules, which can have applications in various fields, including pharmaceuticals, materials science, and others .
Application in Industrial Processes
- Summary of the Application: “(2-Bromoethyl)benzene” acts as an intermediate in industrial processes .
- Methods of Application or Experimental Procedures: This compound can be used in various industrial processes, including the synthesis of other chemicals, materials, and products .
- Results or Outcomes: The use of this compound in industrial processes can lead to the production of a wide range of products, contributing to various sectors of the economy .
Eigenschaften
IUPAC Name |
4-(2-bromoethyl)-3,3-dimethylmorpholine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-8(2)7-11-6-5-10(8)4-3-9;/h3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOLGIEAOOMKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CCBr)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide | |
CAS RN |
2243513-12-2 |
Source


|
| Record name | 4-(2-bromoethyl)-3,3-dimethylmorpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2368403.png)

![N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2368405.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide](/img/structure/B2368412.png)
![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)

![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368418.png)


![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2368424.png)